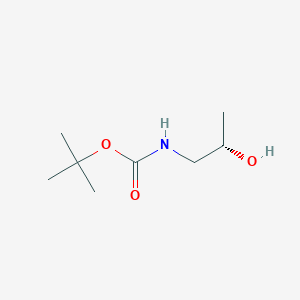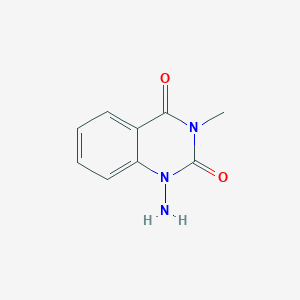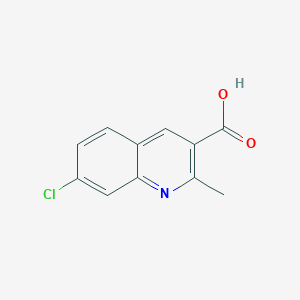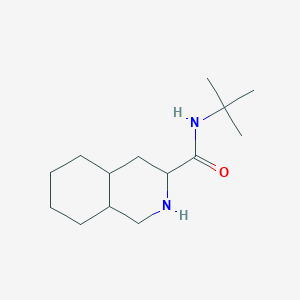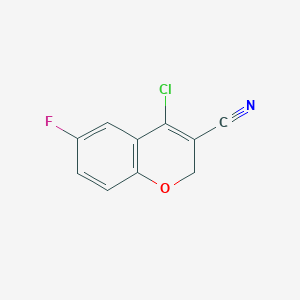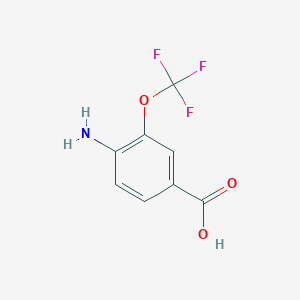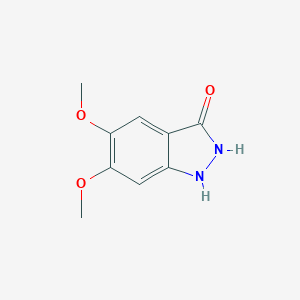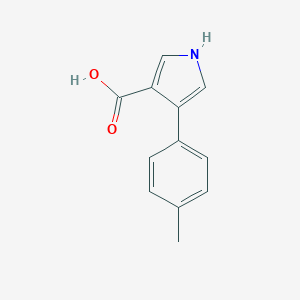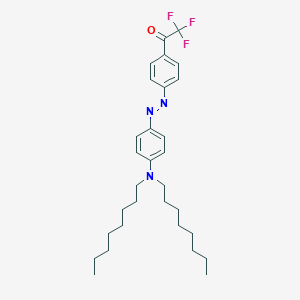![molecular formula C9H13NO B071143 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile CAS No. 182863-77-0](/img/structure/B71143.png)
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclopentanone derivatives and has been found to exhibit promising biological activity. In
Mécanisme D'action
The mechanism of action of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. By inhibiting this enzyme, 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile prevents cancer cells from dividing and multiplying, leading to cell death.
Effets Biochimiques Et Physiologiques
In addition to its anticancer activity, 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell proliferation and apoptosis. Additionally, this compound has been found to regulate the activity of key signaling pathways involved in inflammation and pain, such as the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile. One area of research could focus on the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies could investigate the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could explore the use of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile in combination with other anticancer agents to enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile involves the reaction of 2,2-dimethyl-1,3-cyclopentanedione with acetonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetonitrile to yield the desired product. This synthesis method has been optimized to achieve high yields of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile with excellent purity.
Applications De Recherche Scientifique
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
Propriétés
Numéro CAS |
182863-77-0 |
|---|---|
Nom du produit |
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile |
InChI |
InChI=1S/C9H13NO/c1-9(2)7(5-6-10)3-4-8(9)11/h7H,3-5H2,1-2H3/t7-/m0/s1 |
Clé InChI |
RGDYFHVYDXUXJC-ZETCQYMHSA-N |
SMILES isomérique |
CC1([C@@H](CCC1=O)CC#N)C |
SMILES |
CC1(C(CCC1=O)CC#N)C |
SMILES canonique |
CC1(C(CCC1=O)CC#N)C |
Synonymes |
Cyclopentaneacetonitrile, 2,2-dimethyl-3-oxo-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



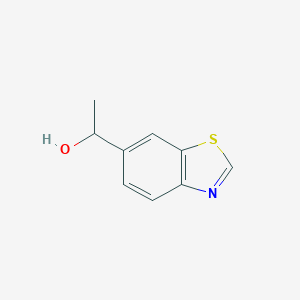
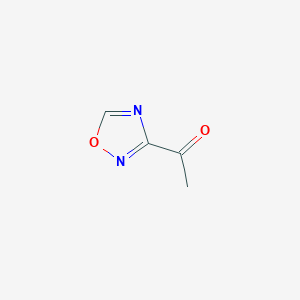
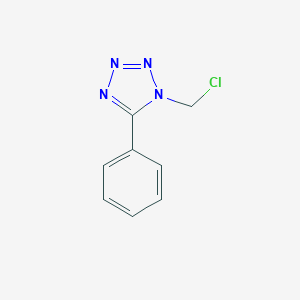
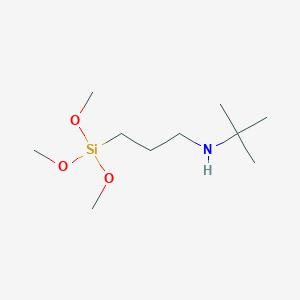
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
